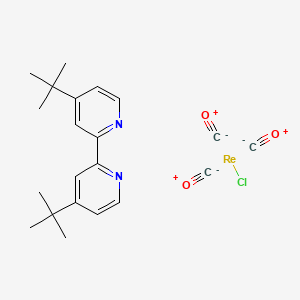
Chlorotricarbonyl(4,4'-di-t-butyl-2,2'-bipyridine)rhenium(I)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chlorotricarbonyl(4,4’-di-t-butyl-2,2’-bipyridine)rhenium(I) is a coordination compound that features a rhenium(I) center coordinated to three carbonyl groups and a 4,4’-di-t-butyl-2,2’-bipyridine ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chlorotricarbonyl(4,4’-di-t-butyl-2,2’-bipyridine)rhenium(I) typically involves the reaction of rhenium pentacarbonyl chloride with 4,4’-di-t-butyl-2,2’-bipyridine in the presence of a suitable solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
Re(CO)5Cl+4,4’-di-t-butyl-2,2’-bipyridine→Chlorotricarbonyl(4,4’-di-t-butyl-2,2’-bipyridine)rhenium(I)+2CO
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for scale and efficiency. Industrial methods would likely involve optimized reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Chlorotricarbonyl(4,4’-di-t-butyl-2,2’-bipyridine)rhenium(I) can undergo various types of chemical reactions, including:
Substitution Reactions: The carbonyl ligands can be substituted by other ligands under appropriate conditions.
Oxidation and Reduction: The rhenium center can participate in redox reactions, altering its oxidation state.
Coordination Reactions: The bipyridine ligand can coordinate to other metal centers, forming bimetallic complexes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include phosphines, amines, and other ligands. Conditions typically involve heating and the use of inert atmospheres.
Oxidation and Reduction: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Coordination Reactions: These reactions often require the presence of additional metal salts and suitable solvents.
Major Products Formed
Substitution Reactions: Products include substituted rhenium complexes with different ligands.
Oxidation and Reduction: Products include rhenium complexes in different oxidation states.
Coordination Reactions: Products include bimetallic complexes with varied coordination environments.
Scientific Research Applications
Chlorotricarbonyl(4,4’-di-t-butyl-2,2’-bipyridine)rhenium(I) has several scientific research applications:
Catalysis: It is used as a catalyst in various organic transformations, including hydrogenation and carbonylation reactions.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and photophysical properties.
Medicinal Chemistry: Research is ongoing into its potential use in medicinal chemistry, particularly in the design of metal-based drugs.
Photochemistry: The compound’s photophysical properties make it a candidate for use in light-emitting devices and photochemical reactions.
Mechanism of Action
The mechanism of action of Chlorotricarbonyl(4,4’-di-t-butyl-2,2’-bipyridine)rhenium(I) involves its ability to coordinate to various substrates and participate in electron transfer processes. The rhenium center can undergo changes in oxidation state, facilitating redox reactions. The bipyridine ligand provides stability and enhances the compound’s ability to interact with other molecules.
Comparison with Similar Compounds
Similar Compounds
Chlorotricarbonyl(2,2’-bipyridine)rhenium(I): Similar structure but without the t-butyl groups, leading to different steric and electronic properties.
Chlorotricarbonyl(4,4’-dimethyl-2,2’-bipyridine)rhenium(I): Similar structure with methyl groups instead of t-butyl groups, affecting its reactivity and applications.
Uniqueness
Chlorotricarbonyl(4,4’-di-t-butyl-2,2’-bipyridine)rhenium(I) is unique due to the presence of the bulky t-butyl groups, which can influence its steric properties and reactivity. These groups can provide enhanced stability and selectivity in catalytic applications compared to similar compounds without such bulky substituents.
Properties
Molecular Formula |
C21H24ClN2O3Re |
|---|---|
Molecular Weight |
574.1 g/mol |
IUPAC Name |
4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;carbon monoxide;chlororhenium |
InChI |
InChI=1S/C18H24N2.3CO.ClH.Re/c1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6;3*1-2;;/h7-12H,1-6H3;;;;1H;/q;;;;;+1/p-1 |
InChI Key |
NVKZHMBAFXROBZ-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.[C-]#[O+].[C-]#[O+].[C-]#[O+].Cl[Re] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















